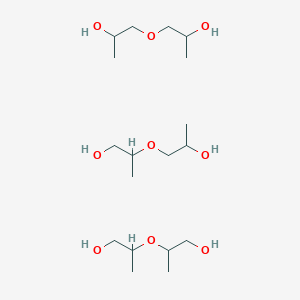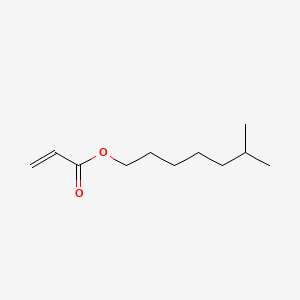
lithium;formate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium formate hydrate, also known as formic acid lithium salt hydrate, is a chemical compound with the formula HCO2Li·H2O. It is a white crystalline powder that is soluble in water. This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium formate hydrate can be synthesized by reacting lithium hydroxide with formic acid. The reaction is typically carried out in an aqueous solution, and the product is crystallized from the solution by cooling. The reaction can be represented as follows:
LiOH+HCOOH→HCO2Li+H2O
Industrial Production Methods
In industrial settings, lithium formate hydrate is produced by a similar method, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crystallization process is carefully controlled to produce the desired crystalline form of lithium formate hydrate.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium formate hydrate undergoes various chemical reactions, including:
Oxidation: Lithium formate can be oxidized to produce lithium carbonate and carbon dioxide.
Reduction: It can be reduced to form lithium hydroxide and methanol.
Substitution: Lithium formate can participate in substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Various organic reagents can be used to introduce different functional groups.
Major Products Formed
Oxidation: Lithium carbonate and carbon dioxide.
Reduction: Lithium hydroxide and methanol.
Substitution: Various substituted lithium compounds depending on the reagents used.
Applications De Recherche Scientifique
Lithium formate hydrate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in electron paramagnetic resonance (EPR) dosimetry.
Biology: Lithium formate hydrate is used in studies involving enzyme inhibition and protein structure analysis.
Medicine: It is investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: It is used in the production of other lithium compounds and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of lithium formate hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes and modulate the activity of proteins. The exact molecular targets and pathways depend on the specific application and context in which lithium formate hydrate is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium formate: Similar in structure but contains sodium instead of lithium.
Potassium formate: Contains potassium instead of lithium.
Calcium formate: Contains calcium and has different solubility properties.
Uniqueness
Lithium formate hydrate is unique due to its specific interactions with biological systems and its solubility properties. It is particularly useful in applications where lithium ions play a crucial role, such as in certain types of EPR dosimetry and enzyme inhibition studies.
Propriétés
IUPAC Name |
lithium;formate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKCPVJSPEDON-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














